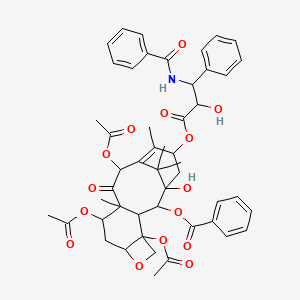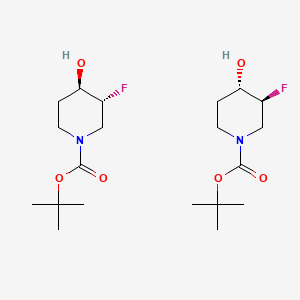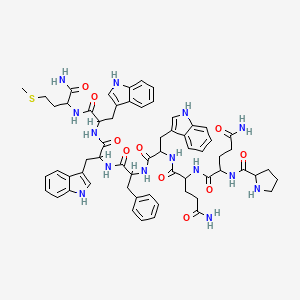![molecular formula C14H6Br2N2O2S2 B15128964 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B15128964.png)
3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: is a compound known for its unique structural and electronic properties. It belongs to the family of diketopyrrolopyrrole (DPP) derivatives, which are widely studied for their applications in organic electronics, including organic photovoltaics and organic field-effect transistors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the following steps:
Formation of the Pyrrolo[3,4-c]pyrrole Core: This is achieved through a condensation reaction between a suitable dione and an amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced with other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are typically employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Coupling Products: Complex organic molecules with extended conjugation are formed, which are useful in electronic applications.
Aplicaciones Científicas De Investigación
3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic photovoltaic cells and organic field-effect transistors due to its excellent electron-accepting properties.
Material Science: The compound is studied for its potential in creating new materials with unique optical and electronic properties.
Biological Research: While less common, it can be used as a building block for designing molecules with biological activity.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione primarily involves its ability to participate in electron transfer processes. The bromine atoms and the conjugated system facilitate interactions with other molecules, leading to various chemical transformations. The compound’s electron-accepting properties make it a valuable component in organic electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(4-methylphenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
Compared to its analogs, 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to the presence of bromine atoms on the thiophene rings, which enhance its electron-accepting capabilities and make it particularly suitable for applications in organic electronics .
Propiedades
Fórmula molecular |
C14H6Br2N2O2S2 |
|---|---|
Peso molecular |
458.2 g/mol |
Nombre IUPAC |
1,4-bis(5-bromothiophen-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C14H6Br2N2O2S2/c15-7-3-1-5(21-7)11-9-10(14(20)17-11)12(18-13(9)19)6-2-4-8(16)22-6/h1-4,17,20H |
Clave InChI |
SHWWUNDOIBEOIR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(S4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


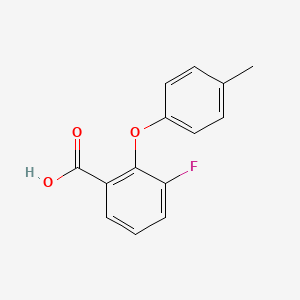

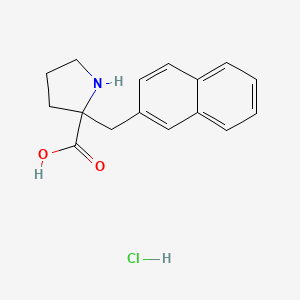
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B15128893.png)

![6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B15128900.png)

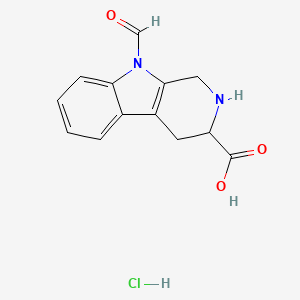

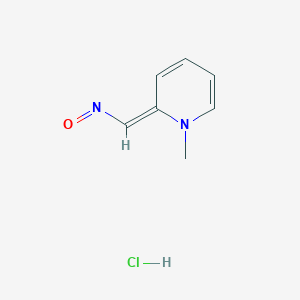
![4-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B15128947.png)
